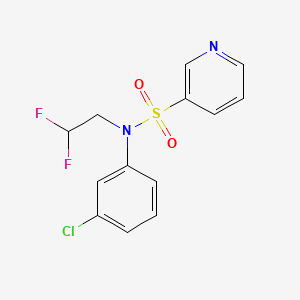
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide, also known as DPC 333, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学研究应用
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has been shown to have potential applications in scientific research, particularly in the field of cancer biology. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This enzyme is involved in the regulation of pH in cancer cells, and its inhibition by N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 can lead to the acidification of the intracellular environment, resulting in cancer cell death.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the induction of apoptosis in cancer cells. Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme is overexpressed in many types of cancer cells, and its inhibition can lead to the acidification of the intracellular environment, resulting in cancer cell death. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death that is important for the maintenance of tissue homeostasis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This enzyme is overexpressed in many types of cancer cells, and its inhibition by N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 can lead to the acidification of the intracellular environment, resulting in cancer cell death. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death that is important for the maintenance of tissue homeostasis.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to have low toxicity in vitro and in vivo. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has also been shown to have high selectivity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. However, there are also some limitations to the use of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. In addition, the mechanism of action of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
未来方向
There are several future directions for the research on N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333. One possible direction is to investigate its potential applications in combination therapy with other anticancer agents. N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 has been shown to have synergistic effects with other anticancer agents, and further research is needed to identify the optimal combination therapy for different types of cancer. Another possible direction is to investigate the mechanism of action of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 in more detail. Further research is needed to elucidate its molecular targets and signaling pathways, and to identify the downstream effectors of its anticancer activity. Finally, the development of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 analogs with improved pharmacokinetic and pharmacodynamic properties is another direction for future research.
合成方法
The synthesis of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333 involves the reaction of 3-chloroaniline with 2,2-difluoroethylamine and pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. This method has been optimized to yield high purity and high yield of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide 333.
属性
IUPAC Name |
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c14-10-3-1-4-11(7-10)18(9-13(15)16)21(19,20)12-5-2-6-17-8-12/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXHDUYEOWELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(F)F)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol](/img/structure/B6626747.png)
![2-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626752.png)
![3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one](/img/structure/B6626764.png)
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6626769.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![7-bromo-4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626779.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626785.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)


![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
![Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate](/img/structure/B6626818.png)

![2-(1,3-dioxolan-2-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6626847.png)